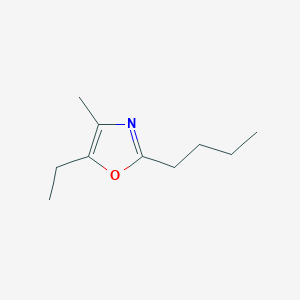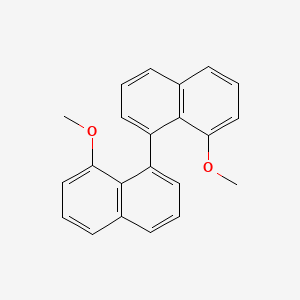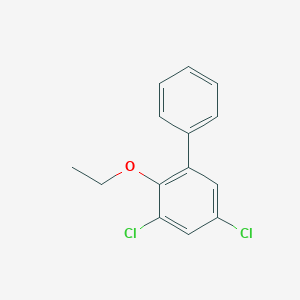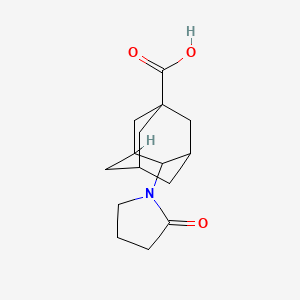
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone: is a synthetic organic compound characterized by the presence of an adamantane moiety and a pyrrolidone ring. The adamantane structure is known for its rigidity and stability, while the pyrrolidone ring is a common motif in various biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a carboxyl group at the 1-position.
Coupling with Pyrrolidone: The carboxylated adamantane is then coupled with a pyrrolidone derivative under specific reaction conditions, often involving the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidone ring or the adamantane moiety.
Substitution: The compound can participate in substitution reactions, particularly at the carboxyl group or the nitrogen atom of the pyrrolidone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1-Carboxy-4-adamantyl)-2-pyrrolidone may be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
The compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine
Potential medicinal applications might include the development of new drugs or therapeutic agents, leveraging the stability and rigidity of the adamantane moiety.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a catalyst in specific chemical reactions.
Wirkmechanismus
The mechanism of action of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone: can be compared with other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties.
Pyrrolidone Derivatives: Compounds like N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone, which are used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in the combination of the adamantane and pyrrolidone structures, which may confer unique physical, chemical, and biological properties.
Eigenschaften
CAS-Nummer |
84635-32-5 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
4-(2-oxopyrrolidin-1-yl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO3/c17-12-2-1-3-16(12)13-10-4-9-5-11(13)8-15(6-9,7-10)14(18)19/h9-11,13H,1-8H2,(H,18,19) |
InChI-Schlüssel |
YSDNZHLMWUXRNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C2C3CC4CC2CC(C4)(C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


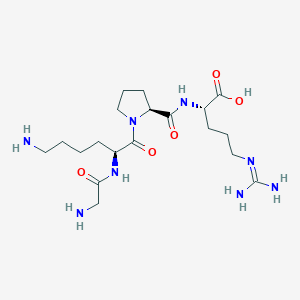
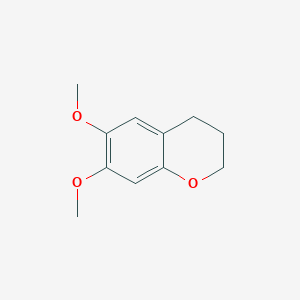
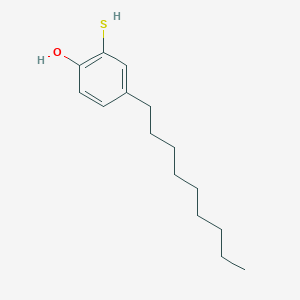
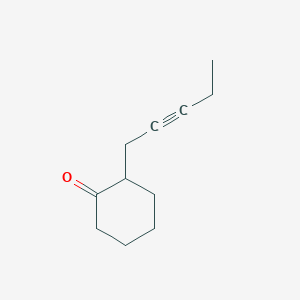
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
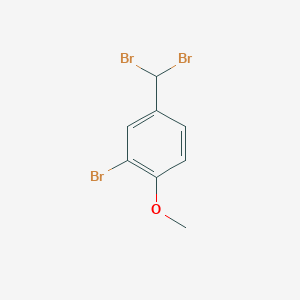
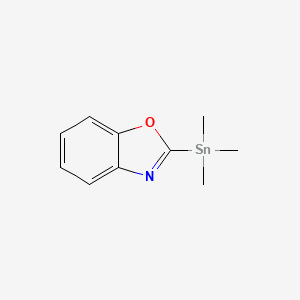
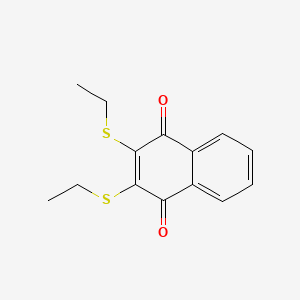
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)

